![molecular formula C25H20ClN3O2 B6509286 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-33-8](/img/structure/B6509286.png)
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-Chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, or CEP-4M, is an organic compound used in scientific research. It is a highly versatile compound that has a variety of applications in the laboratory due to its unique properties. CEP-4M has been used in a wide range of studies, from protein interactions to drug discovery. In
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, can be transmitted through sandfly bites. Recent research has identified 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline as a potent antileishmanial compound . Specifically:
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound shows promise:
Optical Properties
Organic molecules play a crucial role in modifying optical properties for applications like optical switching, logic, and memory devices . Investigating the optical behavior of our compound could reveal exciting possibilities.
Anti-Allergic Activities
Novel derivatives of 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline have been tested for in vivo anti-allergic activities. These compounds show promise in addressing allergic asthma and itching .
Corrosion Inhibition
The compound’s structure suggests potential as a corrosion inhibitor. For instance, α-aminophosphonates derived from similar structures have been studied for mild steel corrosion inhibition .
Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” are currently unknown. This compound is a novel derivative of quinoline , and many quinoline derivatives have been reported to display significant anti-proliferative activity . .
Mode of Action
It’s worth noting that many quinoline derivatives have been reported to disrupt cell migration, intercalate dna, inhibit angiogenesis, and induce apoptosis
Biochemical Pathways
Given the potential modes of action mentioned above, it’s possible that this compound could affect pathways related to cell migration, dna replication, angiogenesis, and apoptosis .
Result of Action
Given the potential modes of action mentioned above, it’s possible that this compound could result in disrupted cell migration, altered dna structure, inhibited angiogenesis, and induced apoptosis .
properties
IUPAC Name |
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSOKYZJQVPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.